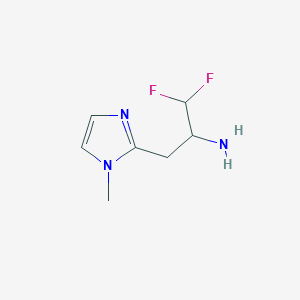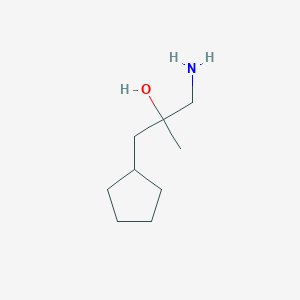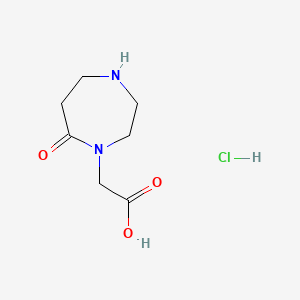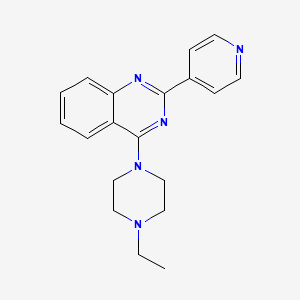
4,4-Difluoro-3-(thiophen-2-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoro-3-(thiophen-2-yl)butanoic acid is an organic compound with the molecular formula C8H8F2O2S It is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and two fluorine atoms attached to the butanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-3-(thiophen-2-yl)butanoic acid typically involves the introduction of fluorine atoms into the butanoic acid chain and the incorporation of a thiophene ring. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce the fluorine atoms. The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a suitable halogenated butanoic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and cross-coupling reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
4,4-Difluoro-3-(thiophen-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanoic acid chain can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4-Difluoro-3-(thiophen-2-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 4,4-Difluoro-3-(thiophen-2-yl)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and electrostatic interactions. Additionally, the thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4,4-Trifluoro-3-(thiophen-2-yl)butanoic acid
- 4,4-Difluoro-4-(thiophen-2-yl)butanoic acid
- 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione
Uniqueness
4,4-Difluoro-3-(thiophen-2-yl)butanoic acid is unique due to the specific positioning of the fluorine atoms and the thiophene ring, which confer distinct chemical and physical properties. The presence of two fluorine atoms in the butanoic acid chain enhances the compound’s metabolic stability and resistance to enzymatic degradation, making it a valuable candidate for drug development and other applications .
Propiedades
Fórmula molecular |
C8H8F2O2S |
|---|---|
Peso molecular |
206.21 g/mol |
Nombre IUPAC |
4,4-difluoro-3-thiophen-2-ylbutanoic acid |
InChI |
InChI=1S/C8H8F2O2S/c9-8(10)5(4-7(11)12)6-2-1-3-13-6/h1-3,5,8H,4H2,(H,11,12) |
Clave InChI |
DWJLDMPZWORKOO-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C(CC(=O)O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[6-(Cyclopropylmethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride](/img/structure/B13583769.png)

![Ethyl 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetate](/img/structure/B13583774.png)

![1-{4-[4-(3-Chlorobenzoyl)piperazin-1-Yl]phenyl}ethanone](/img/structure/B13583778.png)



![1-[(2,6-Dichloro-4-pyridinyl)methyl]piperazine](/img/structure/B13583787.png)


![3-({4-hydroxy-1-[(2S)-2-methyl-3-phenylpropanoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B13583807.png)
